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1H-indole-5-thiol

Cat. No.: B13556115
M. Wt: 149.21 g/mol
InChI Key: WSOPGYGWTCEBHK-UHFFFAOYSA-N
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Description

Significance of Indole-Thiol Scaffolds in Advanced Chemistry and Biology

The indole (B1671886) nucleus is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological receptors with high affinity. nih.govscispace.com Its structure is present in a vast array of bioactive compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov The indole ring system is a key component of the amino acid tryptophan and important neurotransmitters like serotonin, highlighting its fundamental role in biology. nih.gov

The thiol functional group imparts distinct chemical properties that are valuable in pharmacology and materials science. Thiols are known to:

Act as potent nucleophiles.

Form strong bonds with metals (chelation).

Undergo oxidation to form disulfide bonds, a key interaction in protein folding.

Covalently bind to biological targets, such as enzyme active sites.

The combination of an indole scaffold with a thiol group creates a molecule with dual functionality. Derivatives containing this hybrid structure have been investigated for various therapeutic purposes. For instance, indole analogues incorporating a triazole-5-thiol moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net The indole portion can serve to anchor the molecule to a biological target, while the thiol group can engage in specific covalent or metal-coordinating interactions.

Historical Context and Evolution of Research on Indole Derivatives Bearing Thiol Functionalities

The history of indole chemistry dates back to 1866, when Adolf von Baeyer first synthesized the parent indole molecule from oxindole. wikipedia.orgbhu.ac.in This was followed by the development of numerous named reactions for indole synthesis, with the Fischer indole synthesis, discovered in 1883, remaining one of the most important and widely used methods. wikipedia.orgresearchgate.net

Over the decades, a multitude of synthetic methodologies have been developed to create substituted indoles, reflecting the immense interest in their pharmacological properties. nih.govpharmaguideline.comrsc.org The introduction of sulfur-containing functional groups, including thiols, into the indole ring represented a logical progression in the quest to diversify the chemical space of indole derivatives. While early methods focused on the core indole synthesis, later research explored functionalization at various positions of the bicyclic ring. For example, the synthesis of indole-2-thiols was developed, expanding the library of available building blocks for drug discovery. nih.govacs.org The development of methods for regioselective functionalization, such as the C5-iodination of indoles, provided pathways to introduce other groups at the 5-position, which could then potentially be converted to a thiol. rsc.org

Current Research Landscape and Emerging Areas for 1H-Indole-5-thiol

A review of current scientific literature indicates that dedicated research focusing specifically on this compound is limited. The compound appears to be a niche building block rather than a widely studied agent itself. Much of the contemporary research on indole-thiols focuses on other isomers or more complex derivatives where the thiol is part of a larger functional group.

For example, studies have been published on:

Indole-2-thiols: These compounds have been synthesized via methods like the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. acs.org

Complex Indole-Thiol Hybrids: Researchers have synthesized and tested indole analogues containing other heterocyclic rings bearing a thiol group, such as the aforementioned indole-triazole-5-thiol systems, which have shown promising antimicrobial and antioxidant properties. researchgate.net

Indole-derived Disulfides: Compounds such as di-indol-3-yl disulfides have been noted for their potential anti-cancer properties, highlighting the biological relevance of sulfur-linked indole dimers. openmedicinalchemistryjournal.com

The scarcity of research centered on this compound suggests that its synthesis may present unique challenges or that its potential as a synthetic intermediate has been underexplored. However, given the profound importance of both the indole scaffold and the thiol group, this compound represents a potential emerging area for future investigation. Its utility as a building block for creating novel, potent, and selective pharmaceutical agents is a logical avenue for exploration. Future research could focus on developing efficient synthetic routes to this compound and subsequently using it in the synthesis of new classes of enzyme inhibitors, receptor modulators, or advanced materials.

A data table for this compound has not been included as verifiable, specific research findings and detailed data for this particular compound are not prevalent in the reviewed scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS B13556115 1H-indole-5-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

1H-indole-5-thiol

InChI

InChI=1S/C8H7NS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H

InChI Key

WSOPGYGWTCEBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways Toward 1h Indole 5 Thiol and Its Derivatives

De Novo Synthesis Strategies for 1H-Indole-5-thiol

De novo synthesis, the construction of a target molecule from simpler, acyclic precursors, offers a powerful approach to creating the this compound core. vapourtec.comyoutube.com These methods are particularly valuable for introducing substituents at specific positions of the indole (B1671886) ring.

Multi-Step Organic Synthesis Routes

Multi-step organic synthesis provides a classical and versatile platform for constructing complex molecules like this compound. vapourtec.comyoutube.comsavemyexams.comyoutube.com These routes often begin with readily available starting materials and proceed through a series of well-established chemical transformations. For instance, the Fischer indole synthesis is a widely used method that involves the cyclization of arylhydrazones in the presence of an acid catalyst. bhu.ac.in While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the general principles of the Fischer synthesis could be adapted by using a starting phenylhydrazine (B124118) with a protected thiol or a precursor group at the para-position.

Another illustrative example of a multi-step synthesis is the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization. bhu.ac.in This method could potentially be modified to incorporate a sulfur-containing substituent at the desired position on the benzene (B151609) ring of the starting o-nitrotoluene.

Ring-Closing and Annulation Approaches

Ring-closing and annulation reactions represent efficient strategies for the construction of the indole nucleus. researchgate.netnih.govresearchgate.net Ring-closing metathesis (RCM), for example, has emerged as a powerful tool for synthesizing fused indole structures. researchgate.netresearchgate.net This method typically involves the use of a ruthenium-based catalyst, such as a Grubbs' catalyst, to facilitate the formation of a cyclic olefin from a diene precursor. researchgate.net While the direct application of RCM to synthesize this compound is not explicitly described, the versatility of this reaction suggests its potential for creating indole rings with various functionalities that could later be converted to a thiol group.

Annulation strategies, where a new ring is formed onto an existing one, are also prevalent in indole synthesis. nih.govbohrium.com For example, a zinc-catalyzed [3 + 3] annulation has been used to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com This demonstrates the potential of annulation reactions to incorporate sulfur-containing rings fused to the indole core.

Functional Group Interconversion and Modification of Precursors

A common and often more practical approach to synthesizing this compound and its derivatives involves the modification of an existing indole scaffold. acs.org This can be achieved by introducing a thiol group onto the indole ring or by derivatizing a pre-existing functional group.

Introduction of Thiol Moieties on Indole Scaffolds

The direct introduction of a thiol group onto an indole ring can be challenging due to the reactivity of the indole nucleus. researchgate.net However, several methods have been developed to achieve this transformation. One approach involves the electrophilic thiocyanation of indoles. rsc.org For example, a combination of N-chlorosuccinimide and sodium thiocyanate (B1210189) can be used to generate N-thiocyanatosuccinimide in situ, which then selectively reacts at the C-3 position of indoles. rsc.org Subsequent reduction of the thiocyanate group would yield the corresponding thiol.

Another strategy involves the reaction of indoles with sulfenylating agents. d-nb.inforsc.org For instance, the direct C3-sulfenylation of indoles has been achieved using a K2S2O8/arenesulfinate system under metal-free conditions. rsc.org This method provides a direct route to 3-arylthioindoles, which could potentially be cleaved to yield the free thiol.

Selective Derivatization at the Indole Core and Thiol Group

Once the this compound scaffold is obtained, further derivatization at both the indole core and the thiol group can lead to a diverse range of compounds. The thiol group is nucleophilic and can readily undergo S-alkylation or S-arylation. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol can be treated with various alkyl or aralkyl halides in the presence of a base like sodium hydride in DMF to yield S-alkylated/aralkylated derivatives. ajol.infotjpr.org

The indole nitrogen can also be functionalized. For instance, N-substituted indole-3-carboxylates can be prepared under transition-metal-free conditions using t-BuOK in DMF. organic-chemistry.org Furthermore, the indole ring itself can undergo various electrophilic substitution reactions, although the presence of the thiol group may influence the regioselectivity of these reactions. bhu.ac.in

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for constructing and functionalizing molecules. bohrium.com Copper-catalyzed reactions have been particularly prominent in indole synthesis. bohrium.comorganic-chemistry.orgresearchgate.net For example, copper-catalyzed C-S bond coupling reactions provide a viable route to thioindoles. researchgate.net Additionally, copper-catalyzed annulation reactions of various nitrogen-containing substrates have been developed for the construction of the indole core. bohrium.com

Palladium catalysis is another powerful tool in indole chemistry. organic-chemistry.org For instance, palladium-catalyzed intramolecular C-H amination has been used for the synthesis of indole derivatives. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to functionalize the indole ring. acs.org

Chemoenzymatic Pathways

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising approach for the synthesis of complex indole derivatives. shareok.orgnih.govrsc.orgmdpi.comnih.gov Enzymes such as prenyltransferases can be used to introduce prenyl groups at specific positions on the indole ring. shareok.orgnih.gov For example, 4-dimethylallyltryptophan synthase from Aspergillus fumigatus has been used for the chemoenzymatic synthesis of prenylated indole derivatives. nih.gov While the direct enzymatic synthesis of this compound is not reported, the use of enzymes to create functionalized indole precursors that can then be chemically converted to the desired thiol is a viable strategy. For instance, a tryptophan synthase variant has been used in a biotransformation system to produce indole-3-pyruvate derivatives, which are versatile intermediates for further chemical synthesis. nih.gov

Data Tables

Table 1: Examples of Synthetic Methods for Indole Derivatives

MethodStarting Material(s)Reagents/CatalystProductReference
Fischer Indole SynthesisArylhydrazonesProtic or Lewis Acids (e.g., ZnCl2, HCl)Indoles bhu.ac.in
Reissert Indole Synthesiso-Nitrotoluene, Oxalic EsterBase, then reducing agentIndoles bhu.ac.in
Ring-Closing MetathesisDiene-functionalized Indole PrecursorGrubbs' CatalystFused Indole Structures researchgate.net
C3-SulfenylationIndole, ArenesulfinateK2S2O83-Arylthioindole rsc.org
S-Alkylation2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol, Alkyl HalideNaH, DMFS-Alkylated Derivative ajol.info
Copper-Catalyzed Annulation2-Alkynylanilines, Boronic AcidsCu(II) Catalyst1,2-Disubstituted Indoles organic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for the construction of complex molecules, and the synthesis of indole derivatives is no exception. Palladium-based catalysts, in particular, have been extensively used for C-S bond formation and the functionalization of the indole nucleus.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed in the total synthesis of complex indole alkaloids. For instance, the synthesis of Dragmacidin D involved a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling. In one key step, an indole derivative was coupled with a vinyl bromide in the presence of Pd(PPh₃)₄ to yield an indolylether. nih.gov Similarly, a Suzuki-Miyaura reaction between a dihalopyrazine and another indole derivative, also catalyzed by Pd(PPh₃)₄, was a crucial step in the synthesis. nih.gov

Palladium catalysts are also effective for the direct C-3 arylation of free indoles. researchgate.net Thiol-functionalized silica (B1680970) supports have been used to anchor palladium(II) complexes, creating heterogeneous catalysts for this transformation. researchgate.net Furthermore, palladium-catalyzed thiocarbonylation of iodoarenes with sodium thiolates provides a route to S-alkyl thioesters, which can be analogous to the formation of indole-thiol derivatives. chemrevlett.com This reaction proceeds under ligand-free conditions in the presence of PdCl₂(PPh₃)₂. chemrevlett.com

Copper-catalyzed reactions also play a significant role in indole synthesis. A copper(II)-catalyzed domino coupling/cyclization process allows for the straightforward assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org

The choice of catalyst and reaction conditions can be tailored to achieve specific regioselectivity. For example, palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides occurs at the C-H bond adjacent to the NH group, yielding 2-alkyl-1H-indoles. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

Catalyst SystemReaction TypeReactantsProductReference
Pd(PPh₃)₄Suzuki-Miyaura CouplingIndole derivative, Vinyl bromideIndolylether nih.gov
Pd(PPh₃)₄Suzuki-Miyaura CouplingDihalopyrazine, Indole derivativeCoupled indole-pyrazine nih.gov
Pd(OAc)₂/Thiol-functionalized silicaC-3 ArylationFree indole, Aryl halide3-Aryl-indole researchgate.net
PdCl₂(PPh₃)₂ThiocarbonylationIodoarene, Sodium thiolateS-Alkyl thioester chemrevlett.com
Cu(II)Domino Coupling/Cyclization2-Alkynylaniline, Boronic acid1,2-Disubstituted indole organic-chemistry.org
Pd/NorborneneC-H Alkylation1H-Indole, Primary alkyl bromide2-Alkyl-1H-indole organic-chemistry.org

Organocatalytic Systems for Indole-Thiol Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. In the context of indole-thiol synthesis, organocatalysts have been employed in various transformations, particularly in photoredox catalysis.

Visible-light-mediated organocatalysis has been successfully applied to the formation of carbon-sulfur bonds. For example, phenylglyoxylic acid can act as a photoorganocatalyst in the thiol-ene coupling reaction between aliphatic and aromatic thiols and various olefins. beilstein-journals.org This reaction proceeds via a radical chain propagation mechanism initiated by visible light. beilstein-journals.org Another example involves the use of Rose Bengal as an organic photoredox catalyst for the direct C-3 sulfenylation of indoles with aryl thiols. beilstein-journals.org In this process, aerobic oxygen acts as the oxidative species. beilstein-journals.org Eosin Y is another organic photocatalyst that can be used for the cross-coupling of aryl thiols with aryl diazonium salts to produce diaryl sulfides. beilstein-journals.org

A notable development in this area is the use of a readily available indole thiolate organocatalyst. acs.orgnih.govresearchgate.net When excited with 405 nm light, this catalyst becomes a strong reducing agent, capable of activating typically unreactive aryl chlorides for the synthesis of thioethers. acs.orgnih.govresearchgate.net This thiol-free protocol utilizes tetramethylthiourea (B1220291) as a sulfur source. acs.orgnih.gov

Organocatalysts are also effective in promoting the synthesis of 3-substituted indoles through reactions like the Knoevenagel condensation and Michael addition. rsc.org L-proline, for instance, has been used to catalyze the regioselective synthesis of indolyl-4H-chromene scaffolds in water at room temperature. rsc.org

Table 2: Organocatalytic Systems for Indole-Thiol Related Syntheses

OrganocatalystReaction TypeReactantsProductReference
Phenylglyoxylic acidPhotoinitiated Thiol-Ene CouplingThiols, OlefinsThioethers beilstein-journals.org
Rose BengalPhotocatalytic C-3 SulfenylationIndoles, Aryl thiols3-Sulfenylated indoles beilstein-journals.org
Eosin YPhotocatalytic Cross-CouplingAryl thiols, Aryl diazonium saltsDiaryl sulfides beilstein-journals.org
Indole thiolatePhotochemical Thioether SynthesisAryl chlorides, Alcohols, TetramethylthioureaAryl alkyl thioethers acs.orgnih.govresearchgate.net
L-prolineKnoevenagel-Michael CascadeIndoles, Aldehydes, Active methylene (B1212753) compoundsIndolyl-4H-chromenes rsc.org

Heterogeneous Catalysis in Indole-Thiol Synthesis and Derivatization

Supported transition metal catalysts are a cornerstone of heterogeneous catalysis. For instance, palladium supported on thiol-functionalized silica has been developed for the selective C-3 arylation of free indoles. researchgate.net This approach combines the catalytic activity of palladium with the benefits of a solid support. Another example is the use of Pd/C in combination with CuI for the cross-coupling reaction of iodoarenes with (trimethylsilyl)acetylene, a key step in the one-pot synthesis of 2-(hetero)aryl-substituted indoles. mdpi.com

Zeolites, such as HZSM-5, have been used as catalysts in gas-phase reactions, for example, the reaction between toluene (B28343) and methanethiol, which primarily leads to the alkylation of toluene. researchgate.net While not a direct synthesis of indole-thiols, this demonstrates the potential of zeolites in C-S bond forming reactions.

Functionalized materials also serve as effective heterogeneous catalysts. L-cysteine-functionalized Fe₃O₄ nanoparticles have been used as a catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from substituted indoles. rsc.org Vanadium-doped SBA-15, functionalized with an amine-containing linker, has been developed for the synthesis of 3-substituted indoles. rsc.org

The "borrowing hydrogen" methodology, which utilizes supported transition metal catalysts, is a green approach for various chemical transformations, including the synthesis of thioethers from thiols and alcohols. rsc.org This method involves a domino dehydrogenation-condensation-hydrogenation sequence. rsc.org

Table 3: Heterogeneous Catalysts in Indole Synthesis and Related Reactions

CatalystReaction TypeReactantsProductReference
Pd on Thiol-functionalized SilicaC-3 ArylationFree indole, Aryl halide3-Aryl-indole researchgate.net
Pd/C-CuICross-Coupling/CyclizationIodoarenes, (Trimethylsilyl)acetylene, o-Iodoanilides2-(Hetero)aryl-substituted indoles mdpi.com
HZSM-5 ZeoliteGas-Phase AlkylationToluene, MethanethiolXylenes researchgate.net
L-cysteine-functionalized Fe₃O₄Knoevenagel-Michael CascadeSubstituted indoles, Aldehydes, Malononitrile2-Amino-4H-chromene-3-carbonitriles rsc.org
Vanadium-doped SBA-15Synthesis of 3-Substituted IndolesIndoles, Aldehydes, Active methylene compounds3-Substituted indoles rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This section focuses on microwave-assisted synthesis and solvent-free or environmentally benign reaction conditions for the preparation of indole-thiol derivatives.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has become a popular technology in organic synthesis due to its ability to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comresearchgate.nettandfonline.com

The synthesis of various indole derivatives has been efficiently achieved using microwave-assisted methods. For example, a one-pot, three-component reaction between salicylaldehydes, indoles, and 2-aminopropene-1,1,3-tricarbonitrile, catalyzed by triethylamine, can be carried out under microwave irradiation to produce chromeno[2,3-b]pyridine derivatives in high yields. researchgate.net Similarly, the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and substituted anilines can be performed under microwave irradiation in the presence of acetic acid. researchgate.net

Microwave-assisted synthesis has also been employed for the preparation of fused heterocyclic systems containing the indole moiety. The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives has been achieved through a one-pot, four-component condensation under microwave irradiation using Amberlyst A-15 as a recyclable catalyst. tandfonline.com

Table 4: Microwave-Assisted Synthesis of Indole Derivatives

ProductReactantsCatalyst/ConditionsReference
Chromeno[2,3-b]pyridinesSalicylaldehydes, Indoles, 2-Aminopropene-1,1,3-tricarbonitrileTriethylamine, 100 °C researchgate.net
Schiff's bases of indole1H-Indole-2,3-dione (Isatin), Substituted anilinesAcetic acid researchgate.net
3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indolesIndole-3-carbaldehyde, Ammonium acetate, Benzil, AminesAmberlyst A-15, 80 °C tandfonline.com
1,2,3-Triazole hybrids of 3-imidazolyl indoleN-propargyl-indole-3-carbaldehyde, 2,3-Diaminomaleonitrile, AzidesCuI in PEG-4000, 100 °C tandfonline.com

Solvent-Free and Environmentally Benign Methodologies

The use of solvent-free reaction conditions or environmentally benign solvents is a key aspect of green chemistry. These approaches aim to minimize waste and reduce the environmental impact of chemical processes.

Solvent-free reactions have been developed for the synthesis of various indole derivatives. For instance, the condensation of indoles, aldehydes, and active methylene compounds can be efficiently carried out under solvent-free conditions at 80 °C using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst. rsc.org Another example is the synthesis of thioethers from thiols and α,β-unsaturated ketones, which can be performed under solvent-free conditions. mdpi.com

Water is an ideal green solvent, and several indole syntheses have been developed to be performed in aqueous media. The L-proline catalyzed synthesis of indolyl-4H-chromene scaffolds proceeds smoothly in water at room temperature. rsc.org Sodium lauryl sulfate (B86663) (SDS) has also been used as a catalyst for the synthesis of 3-substituted indoles in water. rsc.org

Polyethylene glycol (PEG) is another environmentally benign solvent that can be used as a reaction medium. The synthesis of 5,9b-dihydro-1H- beilstein-journals.orgontosight.aiindexcopernicus.comtriazino[5,6-b]indole-3-thiols has been carried out in PEG-400 under neutral, catalyst-free conditions. derpharmachemica.com

Table 5: Solvent-Free and Environmentally Benign Syntheses

ReactionConditionsCatalystProductReference
Condensation of indoles, aldehydes, and active methylene compoundsSolvent-free, 80 °CTetrabutylammonium fluoride (TBAF)3-Substituted indoles rsc.org
Thiol addition to α,β-unsaturated ketonesSolvent-free-Thioethers mdpi.com
Synthesis of indolyl-4H-chromene scaffoldsWater, Room temperatureL-prolineIndolyl-4H-chromenes rsc.org
Synthesis of 3-substituted indolesWaterSodium lauryl sulfate (SDS)3-Substituted indoles rsc.org
Synthesis of triazino[5,6-b]indole-3-thiolsPEG-400, 70 °CCatalyst-free5,9b-dihydro-1H- beilstein-journals.orgontosight.aiindexcopernicus.comtriazino[5,6-b]indole-3-thiols derpharmachemica.com

Advanced Spectroscopic and Analytical Characterization Approaches for Indole Thiols

Chromatographic Techniques for Separation and Detection of 1H-Indole-5-thiol

Chromatographic methods are pivotal for the separation and analysis of this compound from complex mixtures. These techniques leverage the compound's physicochemical properties to achieve high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a powerful tool for the analysis of thiol-containing compounds like this compound. Since thiols are not inherently fluorescent, a pre-column derivatization step with a fluorescent probe is necessary. diva-portal.org This process involves reacting the thiol group with a labeling agent to form a highly fluorescent derivative that can be easily detected.

A common approach involves the use of o-phthalaldehyde (B127526) (OPA) along with an amino compound like 2-aminoethanol to form fluorescent isoindole derivatives. researchgate.net This method has been successfully applied to the analysis of various thiols in complex matrices. researchgate.net The separation is typically achieved on a reversed-phase HPLC column. diva-portal.orgresearchgate.net

Another effective fluorescent probe is 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), which reacts specifically with thiols to produce fluorescent derivatives detectable by HPLC. biotium.comvwr.com The resulting derivatives can be separated and quantified, offering high sensitivity. biotium.comvwr.com

The choice of the derivatizing agent and the optimization of reaction and chromatographic conditions are crucial for achieving the desired sensitivity and selectivity. For instance, the excitation and emission wavelengths of the fluorescent detector must be set to the optimal values for the specific derivative formed. diva-portal.orgnih.gov

Table 1: Examples of HPLC with Fluorescence Detection Parameters for Thiol Analysis

ParameterExample Condition 1Example Condition 2
Derivatizing Agent o-phthalaldehyde (OPA)/2-aminoethanol researchgate.net1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene researchgate.net
Column Reversed-phase C18 researchgate.netresearchgate.netReversed-phase C8 nih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and trifluoroacetic acid solution researchgate.netIsocratic elution nih.gov
Excitation Wavelength 380 nm researchgate.net505 nm nih.gov
Emission Wavelength 470 nm researchgate.net525 nm nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are indispensable techniques for the definitive identification and quantification of this compound. These methods offer superior selectivity and sensitivity compared to HPLC with fluorescence detection.

In LC-MS analysis of indole (B1671886) derivatives, a reverse-phase column is often employed with a mobile phase consisting of acetonitrile and water, sometimes with additives like formic acid to improve ionization for Mass-Spec (MS) compatible applications. sielc.comnih.gov UPLC systems, utilizing smaller particle size columns (e.g., 1.8 µm), can significantly shorten analysis times while maintaining high resolution. mdpi.comunimi.it

For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. nih.govmdpi.com This involves selecting the precursor ion of the derivatized or underivatized this compound and fragmenting it to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring or SRM) allows for highly selective detection even in complex biological matrices. researchgate.net

Derivatization can also be employed prior to LC-MS analysis to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net For example, reagents that introduce a permanently charged group can enhance the response in electrospray ionization (ESI) mass spectrometry. acs.org

Table 2: Illustrative LC-MS/MS Parameters for Indole and Thiol Analysis

ParameterExample Condition for Indole Analysis nih.govExample Condition for Thiol Analysis unimi.it
Chromatography LC-MS/MSUPLC-MS/MS
Column Synergi Fusion C18 (4 µm)Not specified
Mobile Phase Gradient of 0.1% aqueous formic acid and methanolNot specified
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) PositiveNot specified
Detection Mode Multiple Reaction Monitoring (MRM)Not specified
Precursor > Product Ion (m/z) 118.1 > 91.1 (for indole)Not specified

Capillary Electrophoresis for Indole Thiol Analysis

Capillary electrophoresis (CE) presents an alternative separation technique for the analysis of ionizable compounds like this compound. researchgate.net CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times. acs.org The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. researchgate.net

For the analysis of thiols, CE can be coupled with various detection methods, including UV-Vis absorbance and fluorescence detection. nih.gov Similar to HPLC, derivatization with a fluorescent tag is necessary for sensitive fluorescence detection. nih.gov The inherent separation capability of CE makes it suitable for analyzing complex samples with minimal cleanup. researchgate.net

Recent advancements in CE, including online solid-phase extraction (SPE-CE) and coupling with mass spectrometry (CE-MS), have further enhanced its sensitivity and applicability for the analysis of a wide range of compounds, including indole derivatives. acs.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For this compound, derivatization primarily targets the thiol group to enhance its detectability by spectroscopic methods.

Fluorescent Labeling Agents for Thiol Detection

A variety of fluorescent labeling agents are available for the specific derivatization of thiols. These reagents react with the sulfhydryl group of this compound to form a stable, highly fluorescent adduct.

Maleimide-based Dyes: Maleimides are a popular class of thiol-reactive fluorescent dyes. biotium.comjenabioscience.com They react under mild conditions with high specificity towards thiol groups. biotium.com Examples include Fluorescein-5-maleimide, which is widely used for its green fluorescence, and various Alexa Fluor maleimides that offer a range of excitation and emission wavelengths across the visible spectrum. biotium.comthermofisher.com

Coumarin (B35378) Derivatives: 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) is a blue fluorescent dye that is essentially non-fluorescent until it reacts with a thiol, making it useful for quantifying thiols without a separation step. vwr.comavantorsciences.com

Benzofurazan Derivatives: 4-Fluoro-7-sulfobenzofurazan (SBD-F) is another reagent that reacts with thiols to produce fluorescent derivatives suitable for HPLC analysis. diva-portal.org

Other Thiol-Reactive Probes: A diverse array of other thiol-reactive probes exists, including iodoacetamides and benzoxadiazole derivatives, each with unique spectral properties. vwr.comthermofisher.com

The selection of a fluorescent labeling agent depends on the specific requirements of the analysis, such as the desired sensitivity, the available excitation sources and detectors, and the nature of the sample matrix.

Table 3: Common Fluorescent Labeling Agents for Thiols

Labeling AgentReactive GroupResulting Fluorescence
Fluorescein-5-maleimide biotium.comMaleimideGreen
Alexa Fluor C5-maleimides thermofisher.comMaleimideVaries (e.g., blue, green, red)
CPM vwr.comavantorsciences.comMaleimideBlue (upon reaction)
ABD-F biotium.comBenzofurazanNot specified

Chromogenic Reagents for Indole-Thiol Quantification

Chromogenic reagents react with analytes to produce colored products that can be quantified using spectrophotometry (UV-Vis absorption). This provides a simpler and more accessible alternative to fluorescence-based methods.

Ellman's Reagent (DTNB): 5,5′-dithiobis(2-nitrobenzoic acid) is a classic chromogenic reagent for thiol quantification. nih.gov It reacts with thiols via disulfide exchange to release a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. nih.gov

4,4′-dipyridyl disulfide (4DPS): Also known as Aldrithiol-4, this reagent reacts with thiols to produce 4-thiopyridone, which can be monitored spectrophotometrically. nih.gov It serves as a complementary reagent to DTNB, particularly in different pH conditions. nih.gov

Indole-Specific Reagents: Modified versions of Ehrlich's and Kovac's reagents can react with the indole moiety to produce a colored compound, typically measured around 565 nm. sigmaaldrich.com While this reaction targets the indole ring rather than the thiol group, it can be used for the quantification of total indole-containing compounds.

2-Trichloromethylbenzimidazole (TCMB): This reagent has been used for the chromogenic detection of various heteroaromatic compounds, including indoles, on thin-layer chromatography (TLC) plates. nih.gov

The choice of chromogenic reagent depends on factors such as the required sensitivity, the pH of the sample, and potential interferences from other compounds in the sample matrix.

Table 4: Common Chromogenic Reagents for Thiol and Indole Quantification

ReagentTarget Functional GroupDetected ProductWavelength (nm)
Ellman's Reagent (DTNB) nih.govThiol2-nitro-5-thiobenzoic acid (TNB)412
4,4′-dipyridyl disulfide (4DPS) nih.govThiol4-thiopyridone~324
Modified Ehrlich's Reagent sigmaaldrich.comIndoleColored indole adduct565
2-Trichloromethylbenzimidazole (TCMB) nih.govIndoleColored productVisual (TLC)

Application of Advanced NMR Spectroscopy for Structural Elucidation (Excluding basic compound identification data)

Advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound, moving beyond simple proton and carbon counts to reveal through-bond and through-space correlations. numberanalytics.comslideshare.net Techniques such as COSY, HSQC, HMBC, and NOESY provide a detailed picture of the molecular architecture. numberanalytics.comepfl.ch

Correlation Spectroscopy (COSY) is instrumental in identifying spin-coupled protons, which helps in establishing the connectivity of the proton network within the molecule. emerypharma.com For an indole derivative, COSY spectra would clearly show correlations between adjacent protons on the benzene (B151609) and pyrrole (B145914) rings, for example, between H-4 and H-6, and between H-6 and H-7. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH2, and CH3 groups, which appear with different phases. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly powerful for identifying quaternary carbons, which have no directly attached protons, and for piecing together different fragments of the molecule. For instance, in an indole system, HMBC can show correlations from the N-H proton to carbons C-2 and C-3a, and from the thiol proton to C-5 and adjacent carbons, confirming the position of the thiol group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is unique in that it reveals through-space proximity of nuclei, rather than through-bond connectivity. numberanalytics.com This is critical for determining the three-dimensional structure and stereochemistry of a molecule. For a planar molecule like this compound, NOESY can confirm the spatial relationships between nearby protons on the ring system.

Table 1: Advanced 2D NMR Techniques and Their Applications in Structural Elucidation

NMR Technique Type of Information Provided Application for this compound
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) spin-spin couplings.Confirms the connectivity of protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon nuclei (¹H-¹³C).Assigns carbon signals based on known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (2-4 bonds).Confirms the position of the thiol group and the overall carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy)Determines the spatial proximity of nuclei.Elucidates the three-dimensional structure and conformation.

Infrared and Raman Spectroscopic Studies on Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elte.hu While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. unl.edu For a molecule to be IR active, its vibration must cause a change in the dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability.

For this compound, the vibrational spectra would be characterized by several key features. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the range of 3500-3300 cm⁻¹. researchgate.net The S-H stretching vibration of the thiol group is expected in the region of 2600-2550 cm⁻¹, which is a characteristic region for thiols. libretexts.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. masterorganicchemistry.com

The fingerprint region of the IR spectrum, typically from 1500 to 500 cm⁻¹, contains a complex series of absorptions corresponding to various bending and stretching vibrations. msu.edu This region is unique for every molecule and can be used for definitive identification. For this compound, this region would include C-C stretching vibrations of the aromatic ring, C-N stretching, and various in-plane and out-of-plane bending modes.

Raman spectroscopy is particularly useful for studying the C-S bond, which often gives a weak signal in IR spectra but a more prominent one in Raman. researchgate.net The C-S stretching vibration in thiols typically appears in the 700-600 cm⁻¹ region. nih.gov Surface-enhanced Raman spectroscopy (SERS) can be a powerful tool for studying indole thiols, as the thiol group can strongly adsorb onto metal surfaces, leading to a significant enhancement of the Raman signal. nih.govlmaleidykla.lt This technique can provide detailed information about the orientation and interaction of the molecule with the surface.

Table 2: Key Vibrational Modes of this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
N-H Stretch3500-3300IR
Aromatic C-H Stretch>3000IR, Raman
S-H Stretch2600-2550IR, Raman (often weak)
C=C Aromatic Stretch1600-1450IR, Raman
C-S Stretch700-600Raman

Computational and Theoretical Investigations of 1h Indole 5 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-indole-5-thiol at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. youtube.commalayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the sulfur atom of the thiol group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating where a nucleophilic attack is most likely to occur. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.orgmdpi.com A smaller gap suggests higher reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.com The MEP surface is colored to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are prone to electrophilic attack. wolfram.combhu.ac.in Blue areas, conversely, denote regions of low electron density and positive potential, which are susceptible to nucleophilic attack. wolfram.com For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the indole ring and the sulfur atom, highlighting their nucleophilic character. The hydrogen atom of the N-H group and the S-H group would exhibit a positive potential, indicating their electrophilic nature. bhu.ac.in

Global Reactivity Descriptors

Table 2: Illustrative Global Reactivity Descriptors for this compound

DescriptorValue (eV)Formula
Electronegativity (χ)3.5-(EHOMO + ELUMO)/2
Chemical Hardness (η)2.3(ELUMO - EHOMO)/2
Electrophilicity Index (ω)2.66χ²/ (2η)

Note: These are hypothetical values based on the illustrative FMO energies.

Conformational Analysis and Tautomerism Studies of this compound

The structural flexibility of this compound gives rise to different conformers and potential tautomers. Conformational analysis involves identifying the various spatial arrangements of the atoms in the molecule and determining their relative stabilities. sciforum.net For this compound, this would primarily involve the rotation of the thiol group relative to the indole ring.

Tautomerism, the interconversion of structural isomers, is also a possibility for this compound. The thiol group (-SH) can potentially exist in equilibrium with its thione (=S) tautomer. mdpi.comscience.gov Computational studies can predict the relative energies of these tautomers, indicating which form is more stable under different conditions. mdpi.com For similar heterocyclic thiol compounds, the thione form is often found to be more stable. mdpi.comresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the conformational space of this compound and the influence of the surrounding environment, such as a solvent. dntb.gov.uarsc.org These simulations can reveal how the molecule flexes and changes its shape, and how it interacts with solvent molecules. This is particularly important for understanding how the molecule behaves in a biological system or in a chemical reaction where the solvent plays a crucial role. The simulations can also help in understanding the stability of different conformers and tautomers in solution. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Thiol Systems

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. jocpr.comneliti.com These models are crucial in drug discovery for predicting the activity of unsynthesized molecules, thereby guiding the design of more potent analogues. jocpr.comneliti.com For indole-thiol systems, QSAR models are developed by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and relating them to an experimentally determined biological response, such as an IC₅₀ value. neliti.comarchivepp.comundip.ac.id

The process typically involves selecting a set of indole derivatives with known activities and calculating a wide range of descriptors, which can be categorized as constitutional, topological, 2D autocorrelations, 3D-MoRSE, and GETAWAY, among others. archivepp.com Statistical methods like Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Comparative Molecular Field Analysis (CoMFA) are then employed to build the predictive model. archivepp.comacs.org For instance, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors utilized CoMFA to create a pharmacophore model with features including two hydrophobic rings and donor/acceptor sites. acs.org The resulting models for MAO-A and MAO-B inhibition showed good predictive ability, with cross-validated r² values of 0.743 and 0.603, respectively, indicating that both steric and electrostatic fields are key to the inhibitor-enzyme interaction. acs.org

In another study on 3-thiocyanato-1H-indole derivatives with antileukemia activity, a QSAR equation was developed using descriptors such as the energy of the highest occupied molecular orbital (HOMO), dipole moment, and atomic charges on specific carbons. undip.ac.id The robustness and predictive power of QSAR models are assessed through internal and external validation techniques, such as the leave-one-out (LOO) cross-validation (Q²) and validation on a test set of compounds (R²pred). jocpr.comarchivepp.comundip.ac.id These studies highlight that electronic properties, hydrophobicity (log P), and steric parameters are often critical in determining the biological activity of indole-based compounds. researchgate.netnih.gov

Table 1: Examples of QSAR Models for Indole Derivatives

Compound SeriesTarget/ActivityStatistical MethodKey DescriptorsModel StatisticsReference(s)
Indole AnaloguesMonoamine Oxidase (MAO-A/B) InhibitionCoMFASteric and Electrostatic Fieldsr²cv (MAO-A) = 0.743; r²cv (MAO-B) = 0.603 acs.org
3-Thiocyanato-1H-indolesAntileukemia (IC₅₀)MLRDipole, Log P, Atomic Charges (qC₉, qC₆)r² = 0.662; PRESS = 15.219 undip.ac.id
Indole DerivativesHepatitis Treatment (IC₅₀)SVMMp, MATS6e, GATS8e, Mor22v, R7v+, MLOGPR² (test set) = 0.844; RMSE (test set) = 0.269 archivepp.com
Indole DerivativesAntifungal (Candida albicans)MLRHATS3p, MATS5e, RDF045, GATS8p, R7e+, G2eR² = 0.7884; Q² = 0.68663 tandfonline.com

In Silico Molecular Docking Studies for Receptor Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indole-thiol derivative, might interact with the active site of a biological target like a protein or enzyme. researchgate.netnih.gov The process involves generating various conformations of the ligand and positioning them within the binding pocket of the receptor, followed by scoring the interactions to estimate the binding affinity, often reported as a binding energy in kcal/mol. ijcea.orgmdpi.com

Molecular docking studies on various indole-thiol and related indole derivatives have revealed key structural features that govern their binding to different receptors. For instance, docking of indole-based pyrimidine-2-thiol (B7767146) derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes helped identify significant binding interactions. researchgate.net Similarly, studies on 3-thioindoles as potential antiviral agents against HIV-1 showed that these compounds could form stable complexes with the gp120 glycoprotein, a key target for HIV inhibitors. ijcea.org The analysis revealed that the most potent compound formed hydrogen bonds and hydrophobic interactions with crucial residues like Phe210. ijcea.org

In another example, indole-based oxadiazole-thiol derivatives were docked against the Factor H binding protein of Treponema denticola, a bacterium associated with periodontal disease. nih.gov The results indicated favorable binding energies, suggesting these compounds could be potential inhibitors of this protein. nih.gov These studies consistently show that interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking are crucial for the stabilization of the ligand within the receptor's binding pocket. mdpi.comresearchgate.net The insights gained from molecular docking are invaluable for structure-based drug design, allowing for the rational modification of lead compounds to improve their binding affinity and selectivity for a specific biological target. researchgate.netresearchgate.net

Table 2: Molecular Docking Studies of Indole-Thiol and Related Derivatives

Compound ClassTarget Protein (PDB ID)Best Binding Energy (kcal/mol)Key InteractionsPotential ApplicationReference(s)
Indole-pyrimidine-2-thiol derivativesCyclooxygenase-1 (3KK6), Cyclooxygenase-2 (5IKR)Not specifiedSignificant binding interaction with active site regionsAnti-inflammatory researchgate.net
3-thioindolesHIV-1 gp120-8.91Hydrogen bonds, hydrophobic interactions (Phe210)Antiviral (HIV) ijcea.org
3-thioindolesFabH-7.96Not specifiedAntibacterial ijcea.org
Indole based oxadiazole-thiolsFactor H binding protein (3QZ0)-7.3Hydrogen bondingAntimicrobial (Periodontitis) nih.gov
Indole-thiadiazole derivativesβ-glucuronidaseNot specifiedHydrogen bonds with GLY333, HIS331; Pi-Alkyl with TRP490β-glucuronidase inhibition d-nb.info
Indole-spiro-pyridine-thiolatesPqsR of Pseudomonas aeruginosa-8.2Hydrogen bonding, hydrophobic interactionsAntibacterial mdpi.com

Mechanistic Studies of Chemical Reactivity of 1h Indole 5 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of 1H-indole-5-thiol is a potent nucleophile, readily engaging in reactions with a variety of electrophilic species. This reactivity is central to its chemical behavior and potential applications. The strong nucleophilicity arises from the polarizability of the sulfur atom and the ability of the thiolate anion (S-), formed upon deprotonation, to effectively attack electron-deficient centers. researchgate.net

Reaction with Electrophiles (e.g., Michael Acceptors, Alkylating Agents)

The thiol group of indole (B1671886) thiols exhibits strong nucleophilicity, enabling it to react readily with electrophiles such as Michael acceptors and alkylating agents. researchgate.net This reactivity is a cornerstone of its chemical behavior.

Michael Addition: In reactions with Michael acceptors, which are α,β-unsaturated carbonyl compounds, the thiol group of this compound can undergo a conjugate addition. researchgate.net The deprotonated thiolate anion acts as the active nucleophile, attacking the β-carbon of the unsaturated system. researchgate.net This type of reaction is crucial in various synthetic methodologies and is also observed in biological systems where Michael acceptors can covalently modify cysteine residues in proteins. researchgate.netnih.gov The reaction is often facilitated in the presence of a base to generate the more nucleophilic thiolate.

Alkylation: Alkylating agents, which possess an electrophilic carbon atom, readily react with the nucleophilic thiol group of this compound. nih.gov This results in the formation of a thioether linkage. The reaction typically proceeds via an S_N2 mechanism, where the thiol or thiolate attacks the electrophilic carbon, displacing a leaving group. The efficiency of this reaction is influenced by the nature of the alkylating agent and the reaction conditions. This fundamental reaction is widely used for the derivatization of thiols and the synthesis of more complex molecules. organic-chemistry.org

A study on the three-component condensation of indoles, aldehydes, and thiols demonstrated the nucleophilic character of the thiol in forming 3-substituted indoles. rsc.org While this study did not specifically use this compound, it highlights the general reactivity of thiols in such transformations. rsc.org

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a critical reaction in both chemistry and biology, and this compound can participate in such processes. This exchange involves the reaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov This forms a transient trigonal bipyramidal intermediate, which then breaks down to yield the products. nih.gov

The equilibrium of this reaction is influenced by the relative redox potentials and concentrations of the participating thiols and disulfides. In biological systems, the high intracellular concentration of glutathione (B108866) (GSH) helps maintain a reducing environment, favoring the reduced thiol form of proteins. libretexts.orgplos.org Thiol-disulfide exchange is a key mechanism in protein folding, enzyme regulation, and cellular redox signaling. nih.govresearchgate.net The reactivity of the thiol group in this compound makes it a potential participant in these intricate cellular processes.

Theoretical studies have shown that the thiolate is the primary reacting species and the reaction proceeds via an S_N2 transition state. researchgate.net The reaction rate can be significantly influenced by the surrounding environment, with hydrophobic environments potentially catalyzing the exchange. researchgate.net

Redox Chemistry and Antioxidant Mechanisms Involving Indole Thiols

Indole derivatives, particularly those containing a thiol group, are recognized for their potential antioxidant properties. ontosight.aicymitquimica.com The thiol group can directly participate in redox reactions, scavenging free radicals and influencing the cellular redox state.

Hydrogen Atom Transfer (HAT) Pathways

One of the primary mechanisms by which thiol-containing antioxidants exert their effect is through Hydrogen Atom Transfer (HAT). mdpi.com In this pathway, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. For this compound, the hydrogen atom of the thiol group is the one that is transferred.

The general HAT mechanism can be depicted as: R-SH + X• → R-S• + X-H where X• is a free radical.

Role in Cellular Redox State Modulation (at a molecular mechanistic level)

At the molecular level, this compound has the potential to modulate the cellular redox state through its participation in thiol-disulfide exchange reactions and by directly scavenging reactive oxygen species (ROS). ontosight.aimdpi.com The cellular redox environment is largely maintained by the balance between reduced and oxidized glutathione (GSH/GSSG). plos.orgfrontiersin.org

This compound can interact with this system in several ways:

Direct ROS Scavenging: As discussed in the HAT section, the thiol group can directly neutralize ROS, preventing them from damaging cellular components like lipids, proteins, and DNA. mdpi.com

Interaction with Glutathione: this compound can potentially react with GSSG to regenerate GSH, or conversely, be oxidized by ROS and then be reduced back by GSH. This interplay helps to buffer the cellular redox potential.

Protein Thiol Maintenance: The thiol group can participate in thiol-disulfide exchange with oxidized cysteine residues in proteins, restoring their function. mdpi.com Many enzymes and transcription factors are regulated by the redox state of their cysteine residues, and compounds like this compound could influence these regulatory pathways. osti.gov

The ability of a selenocompound, methylseleninic acid, to increase cellular thiol levels highlights how exogenous compounds can influence the cellular redox environment. nih.gov While not a direct study of this compound, it provides a parallel for how a reactive functional group can impact cellular redox parameters.

Cyclization and Rearrangement Reactions Involving Indole-Thiol Scaffolds

The indole-thiol scaffold is a versatile platform for various cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. The reactivity of both the indole nucleus and the thiol group can be harnessed to construct complex molecular architectures.

Cyclization Reactions: Intramolecular reactions involving the thiol group and another functional group on the indole scaffold can lead to the formation of new rings. For example, if an appropriate electrophilic center is present on a side chain, the thiol group can act as a nucleophile to initiate cyclization. While specific examples for this compound are not prevalent in the searched literature, related chemistries suggest this possibility. For instance, cascade reactions involving trifluoromethylthiolation and cyclization of N-substituted indoles have been reported to form pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org Another example is the Heck cyclization used to form cyclohepta[b]indole scaffolds. nih.gov

Rearrangement Reactions: Rearrangement reactions can also occur within indole-thiol containing molecules. A study on the conversion of indoles into quinolines utilized a thiol-mediated three-step cascade that included a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govacs.org Although this study did not use this compound specifically, it demonstrates the capacity of thiols to promote complex rearrangements in indole systems. nih.govacs.org

In a different study, the reaction of indole derivatives with thiols in the presence of acid led to the formation of oligomers, including dimers and trimers, showcasing the complex reactivity of the indole nucleus itself. mdpi.com

The following table summarizes some examples of cyclization and rearrangement reactions involving indole and thiol-containing compounds, illustrating the potential reactivity of the this compound scaffold.

Reaction TypeStarting MaterialsKey ReagentsProduct ScaffoldReference
Cascade Trifluoromethylthiolation/CyclizationN-[(3-aryl)propioloyl]indolesAgSCF3, (NH4)2S2O8Pyrrolo[1,2-a]indol-3-ones beilstein-journals.org
Thiol-Mediated Ring Expansion2-halo-indole-tethered ynonesThiolsQuinolines nih.govacs.org
Heck CyclizationIndole with Baylis-Hillman adductsPd(OAc)2Cyclohepta[b]indoles nih.gov
OligomerizationIndole derivatives, thiolsTrifluoroacetic acidIndole dimers and trimers mdpi.com
Palladium-Catalyzed Dearomatization/Cross-Coupling CyclizationN-arylacyl indoles, (E)-β-chlorovinyl ketonesPalladium catalystFuran-containing indolines acs.org

Investigating Reaction Mechanisms in Complex Biological Environments (e.g., protein modification, enzymatic processes at a fundamental level)

While direct and exhaustive mechanistic studies on this compound are not extensively documented in publicly available literature, its chemical reactivity in complex biological milieus can be robustly inferred from the well-established principles governing its two primary functional moieties: the aromatic indole ring and the nucleophilic thiol group. The behavior of this compound in processes such as protein modification and enzyme interaction is dictated by the interplay of these groups with the intricate microenvironments of biological macromolecules.

The thiol (-SH) group of this compound is the principal driver of its covalent reactivity. Like the side chain of the amino acid cysteine, this group is a potent nucleophile, particularly when deprotonated to its thiolate (S⁻) form. wikipedia.org This reactivity allows it to engage in several types of protein modifications and enzymatic interactions.

Protein Modification via Thiol-Disulfide Exchange

The most prominent reaction mechanism for thiols in biological systems is thiol-disulfide exchange. wikipedia.org this compound can react with a disulfide bond present in a protein, such as one formed between two cysteine residues, to create a new, mixed disulfide. This process involves the nucleophilic attack of the 1H-indole-5-thiolate on the protein's disulfide bridge, resulting in the covalent attachment of the indole moiety to the protein via a new S-S bond. This modification can significantly alter the protein's structure and function. wikipedia.org

The reverse reaction is also fundamental; the thiol group of this compound can react with an activated cysteine residue on a protein (e.g., a sulfenic acid) or participate in the reduction of existing disulfide bonds, influencing the cellular redox state. ontosight.ai

The reactivity of a thiol is critically dependent on its acid dissociation constant (pKa), as the thiolate anion is the primary nucleophilic species. nih.gov The pKa of a thiol group, in turn, is highly sensitive to its local microenvironment within a protein's binding pocket, which can either suppress or enhance its reactivity by stabilizing or destabilizing the thiolate form. nih.gov Research on model peptides has demonstrated that the local environment can alter thiol pKa values and, consequently, the rates of thiol-disulfide exchange reactions by orders of magnitude. nih.gov

Table 1: Influence of the Protein Microenvironment on Thiol Reactivity (Illustrative Data based on Established Principles nih.gov)
Cysteine Residue LocationLocal Microenvironment FeatureEffect on Thiol pKaResulting Thiolate Concentration at pH 7.4Predicted Reactivity in Thiol-Disulfide Exchange
Active site pocketStabilizing Interaction (e.g., nearby positive charge)Lowered (e.g., ~7.5)HighSignificantly Enhanced
Solvent-exposed surfaceNeutral/Apolar EnvironmentTypical (e.g., ~8.5)ModerateBaseline
Buried in coreDestabilizing Interaction (e.g., nearby negative charge)Elevated (e.g., >9.5)Very LowSignificantly Reduced

Participation in Enzymatic Processes

The structure of this compound makes it a candidate for interaction with various enzymes, potentially as an inhibitor or a substrate. The indole ring can facilitate binding to active sites through non-covalent interactions like π-π stacking and hydrogen bonding, positioning the thiol group for a specific chemical reaction.

Studies on derivatives of indole-thiol have demonstrated their potential as enzyme inhibitors. For example, S-alkylated derivatives of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol have shown inhibitory activity against enzymes like α-glucosidase, which is relevant for anti-diabetic research. tjpr.org Similarly, other complex indole-thiol derivatives have been investigated as inhibitors of HIV-1 Tat-mediated transcription. nih.gov The mechanism in these cases can be either covalent, where the thiol group forms a bond with a key residue (like cysteine) in the enzyme's active site, or non-covalent, where the compound simply occupies the active site and blocks substrate access.

Analogous compounds, such as the marine toxin 6-bromo-2-mercaptotryptamine (BrMT), which exists as a disulfide-linked dimer, modulate the function of membrane proteins like voltage-gated potassium channels. nih.govnih.gov Mechanistic studies revealed that its activity is not simply due to general membrane disruption but involves more specific interactions with the channel protein, highlighting the capacity of the tryptamine (B22526) scaffold to target complex biological macromolecules. nih.govnih.gov This suggests that this compound could similarly engage with protein targets in a specific manner.

Table 2: Examples of Enzyme Inhibition by Indole-Thiol Derivatives
Compound ClassTarget Enzyme/ProcessKey Research FindingReference
S-alkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivativesα-GlucosidaseA derivative with an n-pentyl group at the thiol position showed excellent inhibitory potential, with an IC₅₀ value of 17.11 µg/mL, superior to the standard acarbose. tjpr.org
Acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiolHIV-1 Tat-mediated transcriptionHit compounds demonstrated inhibitory effects on Tat activity and HIV-1 infection, with structure-activity relationship studies performed to optimize potency. nih.gov

Research on Functional Derivatization and Structural Modification of 1h Indole 5 Thiol

Design and Synthesis of Indole-Thiol Hybrid Molecules

The synthesis of hybrid molecules incorporating the 1H-indole-5-thiol core is a key strategy to develop novel compounds with enhanced or new biological functions. The thiol group's nucleophilicity is often exploited for S-alkylation and other coupling reactions. nih.gov

Conjugation with Other Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)

A prominent strategy in medicinal chemistry involves the hybridization of pharmacologically active scaffolds. mdpi.com The conjugation of the indole-thiol moiety with other heterocyclic systems like triazoles and oxadiazoles (B1248032) has been shown to produce compounds with a wide range of biological activities. nih.govijptjournal.com

Oxadiazole Hybrids: The synthesis of indole-oxadiazole hybrids often begins with the conversion of an indole (B1671886) carboxylic acid into a hydrazide. rsc.org For instance, 4-(1H-indol-3-yl)butanoic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding butanohydrazide. rsc.org This intermediate is then cyclized using carbon disulfide in a basic medium to yield a 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. rsc.org The thiol group on the oxadiazole ring can then be alkylated to link it to other molecular fragments. rsc.org A similar approach involves the reaction of 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and potassium hydroxide (B78521) to form 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol. frontiersin.org

A direct C-3 sulfenylation of indoles with 1,3,4-oxadiazole-2-thiols has also been developed, using iodine as a catalyst and DMSO as a co-oxidant, to create novel indole-oxadiazole hybrids. researchgate.net This method provides a regioselective route to link the sulfur atom to the C-3 position of the indole ring. researchgate.net

Triazole Hybrids: The synthesis of indole-triazole hybrids typically involves the formation of a 4-amino-triazole-thione intermediate. Starting from indole-3-acetic acid, the corresponding acetohydrazide is formed, which is then reacted to create a 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione. frontiersin.org This intermediate can be further modified, for example, by forming Schiff bases. frontiersin.org Another pathway involves reacting an indole-3-carbohydrazide with various isothiocyanates to produce thiosemicarbazides, which are then cyclized in the presence of a base like potassium hydroxide to yield 5-mercapto-1,2,4-triazoles. nih.gov The thiol group of these triazoles can subsequently be alkylated, for instance with 3-(2-bromoethyl)-1H-indole, to form 1,2,4-triazolo-linked bis-indolyl conjugates. nih.gov

Starting Indole DerivativeHeterocycleKey Synthesis StepsResulting Hybrid StructureReference
4-(1H-indol-3-yl)butanoic acid1,3,4-Oxadiazole (B1194373)1. Esterification 2. Hydrazide formation 3. Cyclization with CS₂/KOH5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol rsc.org
Indole-3-acetic acid1,3,4-Oxadiazole1. Acetohydrazide formation 2. Cyclization with CS₂/KOH5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol frontiersin.org
Indole1,3,4-OxadiazoleRegioselective C-3 sulfenylation with 1,3,4-oxadiazole-2-thiols using I₂/DMSO2-((1H-indol-3-yl)thio)-5-aryl-1,3,4-oxadiazole researchgate.net
Indole-3-acetic acid1,2,4-Triazole1. Acetohydrazide formation 2. Formation of 4-amino-triazole-thione5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione frontiersin.org
1H-indole-3-carbohydrazide1,2,4-Triazole1. Reaction with isothiocyanates (thiosemicarbazide formation) 2. Cyclization with KOH5-(1H-indol-3-yl)-4-substituted-4H-1,2,4-triazole-3-thiol nih.gov

Incorporation into Supramolecular Assemblies

The unique chemical properties of indole-thiol derivatives, particularly their ability to participate in non-covalent interactions, make them attractive building blocks for supramolecular chemistry. nih.gov Supramolecular assemblies are highly organized structures formed through interactions like hydrogen bonding, π-π stacking, and hydrophobic effects. thno.org

While specific research on the incorporation of this compound into supramolecular assemblies is not extensively documented, the principles of supramolecular chemistry can be applied. The indole ring is known to participate in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules, including cyclic peptides. nih.govacs.org The thiol group, or its thioether derivative, can also play a crucial role. Thioethers have been studied for their ability to form self-assembled monolayers on surfaces like gold, demonstrating controlled dimensional assembly. researchgate.net

The combination of the indole core and the thiol functional group allows for a dual mode of interaction. The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system engages in stacking interactions. nih.gov The thiol group can be used to anchor the molecule to a surface or to participate in specific intermolecular interactions. nih.govresearchgate.net For instance, indole derivatives have been oligomerized in the presence of thiols, leading to complex adducts where the thiol links indole units. mdpi.com These principles suggest that this compound and its derivatives could be designed to self-assemble into well-defined nanostructures like nanofibers, vesicles, or surface coatings, driven by the interplay of hydrogen bonding, π-π stacking, and sulfur-based interactions. acs.org

Structure-Activity Relationship (SAR) Studies on Indole-Thiol Derivatives

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. SAR studies on indole-thiol derivatives aim to identify which parts of the molecule are essential for its function and how modifications affect its potency and selectivity.

For hybrid molecules, the nature and position of substituents on both the indole and the conjugated heterocycle are critical. In a series of N-(3,4-dichlorophenyl) acetamide (B32628) derivatives featuring an indole-oxadiazole scaffold, several SAR insights were noted. vulcanchem.com The placement of chlorine atoms on the phenyl ring was found to optimize hydrophobic interactions. vulcanchem.com Furthermore, substitution at the 1-position of the indole ring was shown to improve metabolic stability compared to 3-substituted indoles. vulcanchem.com

In another study involving S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives, the goal was to systematically modify the structure to understand its effect on biological activity. bioline.org.brtjpr.org Research on indole-modified natural products has also provided valuable SAR data. For example, when modifying betulinic acid, fusing an indole ring to the C-2 and C-3 positions significantly increased its α-glucosidase inhibitory activity. nih.gov This highlights that the way the indole moiety is attached to another molecular scaffold is crucial for the resulting biological effect.

Similarly, in the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), an extensive SAR study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives was conducted. acs.org These studies, while not directly on this compound, provide a framework for how modifications to the indole core and its substituents can be systematically explored to optimize biological activity.

Compound SeriesStructural ModificationImpact on Activity/PropertyReference
Indole-Oxadiazole-Acetamide Hybrids3,4-Dichloro substitution on phenyl ringOptimizes hydrophobic interactions vulcanchem.com
Indole-Oxadiazole-Acetamide Hybrids1-Substitution on indole ringImproves metabolic stability vs. 3-substitution vulcanchem.com
Betulinic Acid-Indole DerivativesFusion of indole ring at C-2/C-3 positionsSignificantly increased α-glucosidase inhibitory activity nih.gov
Oleanolic Acid-Indole DerivativesEsterification of C-28 carboxyl groupGreatly reduced α-glucosidase inhibitory activity nih.gov

Strategies for Enhancing Selectivity and Specificity through Chemical Modification

Achieving selectivity and specificity is a major goal in drug design, ensuring that a compound interacts with its intended target while minimizing off-target effects. For indole derivatives, chemical modifications at various positions of the bicyclic ring system are employed to achieve this.

The functionalization of the indole ring is a significant challenge due to the multiple potential reaction sites. rsc.org However, controlling the regioselectivity of these reactions is key to enhancing target specificity. For instance, the C-2 and C-7 positions of the indole ring can be selectively functionalized by modulating the N-carbonyl moiety. acs.org Sterically bulky N-acyl groups tend to favor metalation and subsequent functionalization at the C-7 position. acs.org

The C-3 position is often the most nucleophilic site, facilitating electrophilic aromatic substitution. rsc.org However, to achieve functionalization at other positions like C-4, specific strategies are required. One approach involves the π-complexation of the indole's benzene (B151609) ring to an electron-withdrawing transition metal unit, such as –Cr(CO)₃. rsc.org This increases the kinetic acidity of the C-H bonds, allowing for selective deprotonation and functionalization at the C-4 position. rsc.org

The thiol group at the C-5 position of this compound provides a specific site for modification that can be used to tune selectivity. The thiol can be alkylated, arylated, or used as a linker to attach moieties that can form specific interactions with a biological target. nih.gov The unique reactivity of the thiol allows for modifications that are distinct from those on the indole nitrogen or carbon atoms, providing an orthogonal strategy for enhancing specificity. By carefully choosing the groups attached to the thiol, one can modulate the compound's size, shape, and electronic properties to fit a specific binding pocket.

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, or pharmacokinetic properties. acs.org

Thiol Group Replacements: The thiol group (-SH) can be interchanged with other functional groups like hydroxyl (-OH) or amino (-NH₂) groups. acs.org These groups are all capable of acting as hydrogen bond donors and acceptors. The choice of replacement can have a significant impact on potency. For example, in some systems, replacing a hydroxyl group with a thiol group, which is sterically larger, has resulted in a tenfold increase in potency due to optimized steric interactions. acs.org The sulfur atom in a thiol or thioether can also participate in chalcogen bonds, a type of non-covalent interaction that can influence protein-ligand binding and stability. nih.gov Recently, 3-sulfanyl-oxetanes have been proposed as novel bioisosteres for thioesters and benzyl (B1604629) sulfides, offering potentially improved metabolic stability while maintaining similar shapes and electronic properties. d-nb.info

Original Group/MoietyBioisosteric ReplacementRationale / Impact on Molecular InteractionsReference
Hydroxyl (-OH)Thiol (-SH)Both are H-bond donors/acceptors; thiol has larger van der Waals radius, potentially enhancing steric interactions and potency. acs.org
Thioester / Benzyl sulfide3-Sulfanyl-oxetaneSimilar shape and electronic properties with potentially improved metabolic stability. d-nb.info
Benzotriazole (Nitrogen atom)Benzoselenadiazole (Selenium atom)Affects the ability to form chalcogen bonds, influencing protein-ligand interactions. nih.gov
Indole ScaffoldOther HeterocyclesModifies electronic properties, H-bonding patterns, and pharmacokinetics to improve potency and selectivity (e.g., for PI3Kδ inhibitors). nih.gov

Advanced Applications of 1h Indole 5 Thiol in Chemical Science

Applications in Materials Science

The indole-thiol structure is uniquely suited for creating novel materials. The thiol group provides a strong anchoring point to surfaces and a reactive handle for polymerization, while the indole (B1671886) moiety offers electronic, optical, and intermolecular recognition capabilities.

Development of Functional Polymers and Biomaterials Incorporating Indole-Thiol Moieties

The synthesis of functional polymers is a cornerstone of modern materials science. 1H-indole-5-thiol is a prime candidate for incorporation into polymer chains to impart specific functions. The thiol group is highly reactive in "click" chemistry, particularly in thiol-ene reactions, which are known for their high efficiency, mild reaction conditions, and lack of toxic byproducts. acs.orgresearchgate.net

By reacting this compound with polymers containing alkene (ene) groups, the indole moiety can be grafted onto a polymer backbone. This post-polymerization modification is a versatile strategy for creating materials with tailored properties. acs.org For example, incorporating the indole group could enhance the polymer's thermal stability, alter its electronic conductivity, or introduce sites for biological interactions, mimicking tryptophan in proteins. Thiol-terminated polymers can also be synthesized and used in applications such as metal sequestration or as transfer agents in free radical polymerization. google.com

Potential Applications of Indole-Thiol Polymers:

Application AreaPotential Role of this compoundRationale
Conducting Polymers Monomer or functional dopantThe π-conjugated system of the indole ring can contribute to the electronic properties of the polymer.
Biocompatible Coatings Surface modification agentThe indole moiety can facilitate non-covalent interactions with biological tissues, while the thiol provides a strong bond to a material surface (e.g., medical implants).
Drug Delivery Component of a polymer carrierThe thiol group can be used to form disulfide bonds, creating reducible polymer networks for triggered drug release in specific biological environments.

While specific polymers synthesized directly from this compound are not prominent in the literature, the principles of thiol-ene chemistry and polymer modification provide a clear pathway for its use. acs.orgresearchgate.net

Role in Supramolecular Engineering for Advanced Materials

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net The this compound molecule possesses both a hydrogen bond donor (the indole N-H group) and a π-rich aromatic system, making it an excellent building block for designing self-assembling materials. mdpi.com

The N-H group of the indole can form directional hydrogen bonds, guiding the assembly of molecules into ordered structures like tapes, rosettes, or helical fibers. mpg.de Simultaneously, the flat, aromatic surface of the indole rings can stack on top of one another through π-π interactions. This combination of forces can lead to the formation of complex, hierarchical architectures, such as gels, liquid crystals, or ordered thin films. mpg.dersc.org The thiol group adds another dimension, as it can be used to anchor these supramolecular assemblies to surfaces or be oxidized to form disulfide bonds, creating more permanent, cross-linked structures.

Applications in Nanomaterials and Sensing Technologies (e.g., Chemo/Biosensors)

The development of nanomaterials and sensors is a field where the properties of this compound are particularly advantageous. The strong affinity of sulfur for gold makes thiols the premier choice for functionalizing gold nanoparticles (AuNPs). nanopartz.commdpi.comresearchgate.net

By treating AuNPs with a solution of this compound, a self-assembled monolayer (SAM) would form on the nanoparticle surface, with the sulfur atom covalently bonded to the gold. mdpi.com This process creates stable, functionalized nanoparticles where the indole moieties are exposed to the surrounding environment. These indole-functionalized AuNPs could have several applications:

Targeted Drug Delivery : The indole group can be further modified, or it can interact with specific biological targets. Thiol-functionalized polymers are used to stabilize nanoparticles and link them to targeting molecules like antibodies. frontiersin.org

Enhanced Imaging : The indole group is fluorescent, and its photophysical properties could be harnessed for cellular imaging and tracking. rsc.orgnih.gov

In sensing, indole derivatives are widely used as fluorometric and colorimetric chemosensors. rsc.orgrsc.orgnih.gov The indole ring can act as a signaling unit, whose fluorescence can be turned "on" or "off" upon binding to a specific analyte like a metal ion or an anion. rsc.orgsjp.ac.lk A sensor based on this compound could operate through several mechanisms:

The thiol group could act as a binding site for soft metal ions like mercury (Hg²⁺).

The indole N-H group could act as a hydrogen-bond donor to recognize anions. acs.org

The entire molecule can act as a recognition element where binding of an analyte perturbs the electronic structure of the indole, causing a detectable change in its fluorescence. rsc.org

Contributions to Catalysis

The indole scaffold is a "privileged" structure in medicinal chemistry and has also found extensive use in catalysis. sioc-journal.cnnih.gov The this compound molecule could contribute to this field both in the design of ligands for metal catalysts and potentially as an organocatalyst itself.

Ligand Design for Metal-Catalyzed Reactions

The performance of a transition metal catalyst is highly dependent on the ligands coordinated to the metal center. acs.org Ligands influence the catalyst's reactivity, selectivity, and stability. Indole-based structures are frequently used as ligands in transition metal catalysis. acs.orgmdpi.com

This compound offers multiple potential coordination sites for a metal ion:

The Thiol Group : The soft sulfur atom is an excellent ligand for soft transition metals like palladium (Pd), platinum (Pt), gold (Au), and copper (Cu). mdpi.com

The Indole Ring : The π-system of the indole can coordinate to a metal center.

The Nitrogen Atom : The indole nitrogen can also act as a coordination site.

A ligand incorporating the this compound moiety could act as a bidentate ligand, binding to a metal through both the sulfur and another part of the molecule. This chelation effect typically leads to more stable and selective catalysts. The electronic properties of the indole ring can also be tuned by adding substituents, which in turn would modify the electronic properties of the coordinated metal center, allowing for fine-tuning of the catalyst's activity. While many indole-based ligands exist, those specifically utilizing a thiol group at the 5-position are a promising area for future research. acs.org

Role as Organic Catalysts or Additives

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. sioc-journal.cn This field has grown rapidly, with indole derivatives playing a significant role. nih.govrsc.orgacs.org

The this compound molecule has features that could make it a candidate for certain types of organocatalysis:

Hydrogen Bonding : The indole N-H group can act as a hydrogen-bond donor, activating substrates by making them more electrophilic. This is a common mechanism in many organocatalytic reactions.

Brønsted Acidity/Basicity : The N-H group is weakly acidic, while the thiol group is more significantly acidic. This Brønsted acidity could be harnessed in acid-catalyzed reactions.

Nucleophilicity : The thiolate anion, formed by deprotonating the thiol group, is a potent nucleophile and could participate in nucleophilic catalysis.

While there are no widespread reports of this compound being used as a primary organocatalyst, its functional groups are analogous to those found in other successful catalysts. For example, thiourea-based organocatalysts rely on hydrogen bonding to activate substrates, a role the indole N-H could potentially play.

Research in Medicinal Chemistry (Focus on Design and Mechanism, not clinical)

The indole ring is a versatile scaffold in modern drug discovery, with its derivatives showing a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.commdpi.comresearchgate.net The ability to modify the indole core at multiple positions allows for the fine-tuning of a compound's pharmacological profile. nih.gov

The indole nucleus is considered a privileged scaffold because of its ability to serve as a foundation for ligands that can bind to a multitude of different biological targets with high affinity. ijpsr.infonih.gov Its structure is present in essential biomolecules like tryptophan and serotonin, providing a biocompatible starting point for drug design. ijpsr.info The planar, aromatic system of the indole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for ligand-target recognition.

Derivatives of this compound leverage this scaffold to create compounds with specific biological activities. The indole core provides the basic framework for binding, while the substituent at the 5-position, in this case, a thiol group, can be used as a key interaction point or as a handle for further chemical modification to optimize binding affinity and selectivity. nih.govsci-hub.se For example, structure-activity relationship (SAR) studies on various indole derivatives have shown that modifications at the C-5 position can significantly influence their inhibitory potency against enzymes like tyrosinase. nih.gov The thiol group, with its nucleophilic and metal-coordinating properties, offers a unique tool for designing ligands that can form covalent bonds with target residues or chelate metal ions in an enzyme's active site.

The this compound scaffold and its derivatives have been explored as inhibitors for several key enzymes implicated in human diseases.

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Numerous studies have focused on designing indole-based compounds as selective COX-2 inhibitors. nih.govmdpi.com Molecular docking studies have shown that the indole scaffold can fit effectively into the active site of the COX-2 enzyme. nih.govresearchgate.net The design of these inhibitors often involves placing specific functional groups at key positions on the indole ring to enhance binding affinity and selectivity. For instance, a methoxy (B1213986) group at the 5-position has been shown to contribute to COX-2 selectivity. mdpi.com While direct studies on this compound are limited, the principles from related derivatives suggest that the thiol group could be positioned to interact with key residues in the COX-2 active site.

Table 1: Selected Indole Derivatives as COX-2 Inhibitors

CompoundKey Structural FeaturesReported Activity/FindingReference
Compound 12c (An N-substituted indole derivative)Indole core with a propyl linker to a heterocyclic moiety.Identified as the best inhibitor of the COX-2 enzyme among the series, displaying good interaction energy in molecular docking. nih.goveurekaselect.com
Compound S3 (An acetohydrazide derivative)2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative.Showed significant anti-inflammatory activity and selective COX-2 inhibition. Docking studies revealed hydrogen bonding similar to indomethacin. mdpi.com
Modified Indole CompoundsBased on in silico structural modifications of known indole compounds.Pharmacophore-based modifications resulted in derivatives with better binding energies for COX-2 than known inhibitors. nih.gov

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. tandfonline.comekb.eg Its over-activity can lead to hyperpigmentation disorders, making it a target for dermatological and cosmetic applications. Indole derivatives are of particular interest as tyrosinase inhibitors because some intermediates in the natural melanin synthesis pathway are themselves indole compounds, such as 5,6-dihydroxyindole (B162784) (DHI). nih.govmdpi.com This provides a strong rationale for designing indole-based inhibitors that can compete with the natural substrates. nih.gov Molecular docking studies have suggested that the thiol group of some inhibitors can establish a stable interaction with the copper ions in the active site of tyrosinase. mdpi.com

Table 2: Selected Indole Derivatives as Tyrosinase Inhibitors

CompoundKey Structural FeaturesInhibitory Concentration (IC₅₀)Mechanism/Key FindingReference
Indole-thiourea derivative 4bIndole core with a thiourea (B124793) moiety.5.9 ± 2.47 µMDemonstrated competitive inhibition. Molecular docking showed strong binding to mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). nih.gov
Indole-thiourea derivative 35cIndole-thiourea with a halogen substituent.5.9 µMElectron-withdrawing halogen substituents significantly enhanced anti-tyrosinase activity. mdpi.com
Benzothiazole (B30560) derivative 9A benzothiazole compound evaluated alongside indole derivatives.IC₅₀ not specified, but binding energy of -6.3 kcal/mol.Competitively inhibited tyrosinase activity. Docking simulations showed tight binding to the tyrosinase active site. mdpi.com

HIV-1 Tat Inhibition: The Human Immunodeficiency Virus-1 (HIV-1) Tat protein is a transcriptional activator that is essential for viral replication. nih.gov It represents a unique target for antiretroviral therapy that is distinct from the more common targets like reverse transcriptase and protease. A high-throughput screen identified a 1,3,4-oxadiazole (B1194373) scaffold as an inhibitor of Tat-mediated transcription. asm.org Subsequent optimization led to the development of derivatives containing a 5-indole-1,3,4-oxadiazol-2-thiol core, which showed potent inhibitory effects on HIV-1 infectivity. nih.govasm.orgresearchgate.net These studies highlight the importance of the indole moiety for achieving high potency. nih.govasm.org

Table 3: Selected 5-Indole-1,3,4-oxadiazol-2-thiol Derivatives as HIV-1 Tat Inhibitors

CompoundKey Structural FeaturesHalf-maximal Effective Concentration (EC₅₀)Key FindingReference
Compound 91,3,4-oxadiazole derivative with indole and acetamide (B32628).0.17 µMExhibited potent inhibitory effects on HIV-1 infectivity by interfering with the viral transcriptional step. asm.orgresearchgate.net
Compound 131,3,4-oxadiazole derivative with indole and acetamide.0.24 µMShowed potent inhibitory effects on HIV-1 infectivity and efficiently inhibited the HIV-1 replication cycle in T cell lines. asm.orgresearchgate.net
Compound BDerivative where a naphthyl group was replaced with an indole.Not specified, but showed increased inhibitory effect over the parent compound.The transformation from naphthyl to indole enhanced the inhibitory effect on Tat and HIV-1 infection, leading to its selection for further SAR studies. nih.govasm.org

Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing and quantifying biological molecules and processes in living systems. mdpi.commdpi.com The indole ring itself is fluorescent, making it an excellent scaffold for the design of such probes. mdpi.com Indole derivatives have been developed as fluorescent probes for detecting various analytes, including ions and reactive oxygen species. mdpi.comnih.gov

The incorporation of a thiol group, as in this compound, provides a reactive handle that can be exploited in the design of "turn-on" or "turn-off" fluorescent probes. The thiol can react with specific analytes, leading to a change in the electronic structure of the molecule and a corresponding change in its fluorescence properties. For example, an indole-based fluorescent probe was developed where an iodized salt of indole could specifically target thiols in mitochondria, allowing for the visualization of thiol fluctuations during cellular processes like oxidative stress. acs.org Similarly, probes have been designed where the reaction of a thiol with a Michael acceptor linked to a coumarin (B35378) fluorophore enables the ratiometric detection of glutathione (B108866) (GSH). mdpi.com this compound serves as a valuable building block for creating such sophisticated probes, combining the inherent fluorescence of the indole core with the specific reactivity of the thiol group to monitor biochemical pathways in real-time.

Role in Chemical Biology Research

Chemical biology employs chemical tools to study and manipulate biological systems. The unique reactivity of specific functional groups is often exploited to create probes for labeling and studying biomolecules like proteins.

The thiol group of cysteine residues is one of the most reactive functional groups in proteins. It can form disulfide bonds, which are critical for protein structure and stability, or it can be targeted for site-specific labeling. nih.govthermofisher.com Thiol-reactive probes are widely used to label cysteine residues to study protein function, localization, and interactions. thermofisher.comthermofisher.comthermofisher.com Common thiol-reactive groups include maleimides and haloacetamides, which form stable thioether bonds with cysteine thiols. thermofisher.com

This compound can play a role in this area in several ways. Firstly, it can be used to develop novel thiol-reactive probes. By attaching a reporter group (like a fluorophore) to the indole scaffold, a molecule can be created where the 5-thiol group can react with a cysteine residue on a protein, thereby covalently labeling the protein. This approach allows for the site-specific introduction of probes into proteins where a cysteine has been engineered at a desired location. nih.gov

Secondly, this compound can participate in thiol-disulfide exchange reactions. This is a reversible reaction where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. lumiprobe.com This process is fundamental to the formation and rearrangement of disulfide bonds in proteins. A molecule like this compound could be used to probe the accessibility of disulfide bonds in a protein. By reacting with an exposed disulfide bond, it would form a mixed disulfide with one of the protein's cysteine residues, a modification that could be detected, for example, by mass spectrometry. This allows researchers to map the disulfide bond landscape of a protein and study how it changes under different conditions. The energetics of thiol addition to enones derived from an indole core have been studied, revealing that subtle structural changes can significantly influence reactivity, a principle that could be applied to the rational design of reversible covalent enzyme inhibitors that target cysteine residues. acs.org

Understanding Thiol-Dependent Enzymatic Processes

The thiol group (-SH) of cysteine residues is a critical functional moiety in a vast array of enzymes, participating directly in catalysis, structural stabilization, and regulation of enzymatic activity. nih.gov The nucleophilic nature of the thiolate anion allows it to engage in a variety of biochemical reactions, making thiol-dependent enzymes essential for numerous physiological processes. nih.govnih.gov The study of these enzymes often relies on molecules that can selectively interact with the active site thiol, serving as probes or inhibitors to elucidate mechanistic pathways. nih.govacs.org While research on this compound itself in this specific context is not extensively documented, the broader class of indole-thiol derivatives serves as a valuable proxy for understanding its potential applications. These compounds leverage the unique properties of both the indole scaffold and the thiol group to interact with and modulate the function of thiol-dependent enzymes.

The indole nucleus is a privileged structure in medicinal chemistry, found in many natural products and synthetic drugs, often contributing to enhanced biological activity and cell permeability. nih.gov When combined with a thiol group, the resulting molecule can act as a targeted agent for enzymes that rely on cysteine for their function. ontosight.ai Derivatives of 1H-indole-thiol have been synthesized and evaluated as inhibitors for various enzymes, providing insights into enzyme structure, function, and potential therapeutic intervention points. bioline.org.brtjpr.org

Research into S-alkylated/aralkylated derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol has demonstrated their potential as inhibitors of several enzymes. bioline.org.brtjpr.org These studies reveal that modifications to the thiol group and substitutions on the indole ring can lead to potent and selective enzyme inhibition. For instance, certain derivatives have shown significant inhibitory activity against α-glucosidase and butyrylcholinesterase (BChE). bioline.org.brtjpr.org

Similarly, indole-based thiadiazole derivatives have been identified as a new class of inhibitors for β-glucuronidase. nih.gov In these studies, the indole moiety serves as a core structure, while the thiol-derived component interacts with the enzyme. The inhibitory activity of these compounds provides a basis for understanding the molecular interactions within the enzyme's active site. nih.gov

The general mechanism by which these thiol-containing indole compounds may interact with enzymes involves the thiol group acting as a nucleophile or participating in redox reactions. ontosight.ai This allows them to form covalent or non-covalent bonds with key residues in the enzyme's active site, particularly the catalytic cysteine. By studying how different derivatives inhibit enzyme activity, researchers can map the topology of the active site and understand the chemical environment required for catalysis.

Detailed findings from studies on related indole-thiol derivatives highlight their utility in probing enzymatic processes:

Table 1: Inhibitory Activity of 1H-Indole-Thiol Derivatives on Various Enzymes

Compound Derivative ClassTarget EnzymeKey FindingsIC₅₀ Value (μM)Reference CompoundReference IC₅₀ (μM)
S-Alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiolα-GlucosidaseCompound 6g showed stronger inhibition than the standard. tjpr.org17.11 ± 0.02 µg/mLAcarbose38.25 ± 0.12 µg/mL
S-Alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiolButyrylcholinesterase (BChE)Compound 6p showed moderate inhibitory potential. bioline.org.brtjpr.org31.0 ± 0.73 µg/mLEserine0.85 ± 0.01 µg/mL
Indole-based thiadiazoleβ-GlucuronidaseCompound 6 (a 2,3-dihydroxy analog) was the most potent in the series. nih.gov0.5 ± 0.08D-saccharic acid 1,4 lactone48.1 ± 1.2
*Values originally reported in µg/mL. bioline.org.brtjpr.org

These studies underscore how the strategic design of molecules based on the 1H-indole-thiol scaffold can yield powerful tools for enzymology. By systematically modifying the structure of these compounds and observing the corresponding changes in inhibitory activity, researchers can deduce critical structure-activity relationships (SAR). This information is fundamental to understanding the binding modes and catalytic mechanisms of thiol-dependent enzymes and aids in the development of more specific and potent modulators for therapeutic or research purposes.

Mechanistic Biological Studies and Interactions of Indole Thiols

Fundamental Mechanisms of Interaction with Biological Macromolecules

The interaction of 1H-indole-5-thiol with essential biological macromolecules such as proteins and DNA is predicted by the distinct chemical properties of its indole (B1671886) and thiol components. While specific studies on this compound are not extensively documented, the reactivity of these functional groups is well-established in biochemical contexts.

The thiol (-SH) group is a key player in these interactions. It is a potent nucleophile and can form covalent disulfide bonds with cysteine residues in proteins through oxidation. This can lead to significant alterations in protein structure and function. Furthermore, the thiol group can act as a ligand for metal ions within metalloproteins, potentially modulating their catalytic activity. The indole nucleus itself can engage in non-covalent interactions, including hydrophobic and π-stacking interactions with aromatic amino acid residues in proteins.

In the context of DNA, while there is no direct evidence of this compound binding, thiols are known to participate in reactions that can lead to DNA damage or protection. For instance, under certain conditions, thiols can be oxidized to thiyl radicals, which may lead to DNA strand breaks. Conversely, the antioxidant properties of thiols can protect DNA from oxidative damage. The indole ring could potentially intercalate between DNA bases, a common mechanism for many indole derivatives, though this remains to be experimentally verified for this compound.

A patent for HIV protease inhibitors mentions the use of this compound in the synthesis of more complex molecules, suggesting that derivatives of this compound are designed to interact with viral enzymes. googleapis.comgoogle.com This points to the potential for this compound itself to act as a scaffold or a direct inhibitor for certain enzymes. The aminoethyl side chain present in some derivatives of indole-5-thiol could also interact with biological targets like receptors or enzymes due to its basic nature. ontosight.aisolubilityofthings.com

Table 1: Potential Interactions of this compound with Biological Macromolecules

Functional GroupInteracting MacromoleculePotential Type of InteractionConsequence of Interaction
Thiol (-SH) Proteins (Cysteine residues)Covalent disulfide bond formationAlteration of protein structure and function
Proteins (Metalloproteins)Coordination with metal ionsModulation of enzyme activity
DNARadical-mediated reactionsPotential for DNA damage or protection
Indole Ring Proteins (Aromatic residues)Hydrophobic and π-stacking interactionsStabilization of protein binding
DNAIntercalationPotential for disruption of DNA processes

Modulation of Cellular Signaling Pathways at a Molecular Level

The ability of this compound to modulate cellular signaling pathways is an area of significant interest, largely inferred from the known activities of other indole and thiol-containing compounds. The thiol group's capacity to participate in redox reactions suggests it could influence signaling pathways that are sensitive to the cellular redox state.

Many signaling proteins, including kinases and phosphatases, have critical cysteine residues in their active sites that are susceptible to redox modification. By interacting with these residues, this compound could potentially modulate their activity and, consequently, the downstream signaling cascades. For example, the reversible oxidation of cysteine thiols to sulfenic acid is a known regulatory mechanism for protein tyrosine phosphatases.

Indole derivatives have been shown to influence a variety of signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. While direct evidence for this compound is wanting, its structural similarity to other bioactive indoles suggests it may share some of these modulatory capabilities. The specific molecular targets and the nature of these interactions, whether agonistic or antagonistic, would require dedicated experimental investigation.

Investigation of Antioxidant and Pro-oxidant Roles in Cellular Systems

The thiol group in this compound positions it as a potential player in the complex balance of cellular redox chemistry, capable of acting as both an antioxidant and a pro-oxidant.

Conversely, under certain conditions, this compound could exhibit pro-oxidant activity. The reaction of a thiol with certain metals or in the presence of oxygen can lead to the formation of thiyl radicals and superoxide (B77818) radicals. These reactive species can, in turn, promote oxidative stress if not adequately quenched by the cell's antioxidant defense systems. This dual role is a common feature of many thiol compounds, where the net effect (antioxidant vs. pro-oxidant) is dependent on the specific cellular environment, including the concentration of the compound and the presence of other redox-active species.

Table 2: Potential Redox Activities of this compound

ActivityProposed Mechanism
Antioxidant Direct scavenging of reactive oxygen species via hydrogen donation from the thiol group.
Contribution of the indole nucleus to free radical scavenging.
Pro-oxidant Formation of thiyl radicals through one-electron oxidation.
Generation of superoxide radicals in the presence of oxygen and metal ions.

Antimicrobial Activity Mechanisms

While the specific antimicrobial mechanisms of this compound have not been elucidated, the broader class of indole derivatives has demonstrated a wide range of antimicrobial activities. The proposed mechanisms for these compounds offer a glimpse into the potential ways this compound might inhibit the growth of bacteria and fungi.

One potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the indole ring could facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Another avenue for antimicrobial action is the inhibition of essential microbial enzymes. As suggested by its potential interaction with HIV protease, this compound or its derivatives could be designed to target and inhibit enzymes that are critical for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For instance, some indole derivatives are known to inhibit bacterial folate synthesis.

Furthermore, the thiol group could play a role in the antimicrobial activity. It could interact with and inactivate microbial enzymes that contain reactive cysteine residues or disrupt the redox balance within the microbial cell, leading to a state of oxidative stress that the pathogen cannot overcome. The potential for indole derivatives to be developed as antimicrobial agents is an active area of research. solubilityofthings.com

Future Research Directions and Emerging Paradigms for 1h Indole 5 Thiol

Integration of Artificial Intelligence and Machine Learning in Indole-Thiol Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and their application to 1H-indole-5-thiol research holds immense promise. acs.orgacs.org These computational tools can accelerate the discovery of novel derivatives, predict their properties, and optimize synthetic pathways.

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. researchgate.nettandfonline.com Future research on this compound will undoubtedly focus on the development of sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.netrsc.org

Biocatalysis, which utilizes enzymes to catalyze chemical transformations, offers a particularly attractive avenue for the sustainable synthesis of this compound and its derivatives. researchgate.netresearchgate.net Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, leading to cleaner reactions and higher yields. researchgate.netmdpi.com For example, researchers are exploring the use of enzymes for the stereoselective synthesis of chiral indole (B1671886) derivatives, a critical aspect for the development of many pharmaceuticals. researchgate.net The integration of biocatalysis with traditional organic synthesis can lead to more efficient and sustainable routes to valuable indole-thiol compounds. researchgate.netacs.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing novel synthetic methodologies. Advanced in situ characterization techniques are poised to play a pivotal role in this endeavor.

Exploration of Novel Reactivity Patterns and Transformation Cascades

Future research will likely focus on designing and implementing novel cascade reactions involving this compound. nih.govpku.edu.cn For example, the thiol group can act as a nucleophile or a catalyst to trigger a series of transformations within the indole scaffold, leading to the formation of complex and structurally diverse molecules. nih.govacs.org The development of such elegant and efficient synthetic strategies will open up new avenues for the creation of novel indole-based compounds with potential applications in medicine and materials science. mdpi.comnih.gov

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The full potential of this compound can only be realized through a concerted effort that transcends traditional disciplinary boundaries. Interdisciplinary research at the interface of chemistry, materials science, and chemical biology will be crucial for unlocking new applications for this versatile molecule. ontosight.aichemscene.com

In materials science, the thiol group of this compound can be utilized for the functionalization of surfaces and nanoparticles, leading to the development of novel materials with tailored properties. mpie.de For instance, self-assembled monolayers of this compound on gold surfaces could find applications in biosensors and electronic devices. In chemical biology, this compound and its derivatives can be used as chemical probes to study biological processes. acs.orgrsc.org The indole moiety is a common pharmacophore found in many biologically active natural products and synthetic drugs, and the thiol group provides a handle for conjugation to biomolecules or for studying redox processes in cells. nih.govnih.gov The synergy between these disciplines will undoubtedly lead to exciting discoveries and innovative applications for this compound.

Q & A

Q. What are the common synthetic routes for 1H-indole-5-thiol and its derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via S-alkylation/aralkylation of the thiol group. For example, in related indole-thiol systems, reaction with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields S-alkylated products . Another approach involves click chemistry , where copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces functional groups to the indole scaffold, as demonstrated in 5-fluoro-indole derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign chemical shifts to confirm substitution patterns. For example, indole NH protons resonate near δ 10–12 ppm, while aromatic protons show splitting patterns dependent on substituents .
  • Mass Spectrometry (EI-MS or HRMS) : Validate molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • TLC : Monitor reaction progress using silica gel plates with UV visualization .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Work in a fume hood to prevent inhalation of vapors.
  • Dispose of waste via professional hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives under varying reaction conditions?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Catalyst Screening : For S-alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
  • Temperature Control : Elevated temperatures (60–80°C) accelerate reactions but may require inert atmospheres to prevent oxidation .

Q. How should discrepancies in NMR data between theoretical predictions and experimental results be addressed?

  • Methodological Answer :
  • Solvent Effects : Compare experimental shifts with computed values (e.g., DFT calculations) in the same solvent .
  • Tautomerism : Investigate potential keto-enol or thiol-thione equilibria using variable-temperature NMR .
  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
  • Software Tools : Gaussian, ORCA, or ADF for electronic structure analysis .

Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation or high-resolution diffractometers for small-molecule crystals .
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen atoms in calculated positions .
  • Validation : Check R-factors and residual electron density maps for accuracy .

Data Contradiction and Stability Analysis

Q. What strategies reconcile conflicting bioactivity data across studies on this compound analogs?

  • Methodological Answer :
  • Purity Assessment : Verify compound integrity via HPLC (>95% purity) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Structural Confirmation : Cross-check synthetic routes to rule out regioisomer formation .

Q. How to assess the stability of this compound under different storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), light, or humidity, then monitor via TLC/NMR .
  • LC-MS Stability Screening : Detect oxidation products (e.g., disulfides) over time .
  • Recommendations : Store under argon at –20°C in amber vials .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches for Indole-Thiol Derivatives

MethodConditionsYield RangeKey Reference
S-AlkylationK₂CO₃, DMF, alkyl halide, 60°C22–45%
Click ChemistryCuI, PEG-400/DMF, room temperature20–30%
Column ChromatographyEthyl acetate/hexane (70:30)N/A

Q. Table 2. Key NMR Chemical Shifts for Indole-Thiol Systems

Proton/GroupChemical Shift (δ, ppm)Reference
Indole NH10.5–12.0
Aromatic C-H (C5-thiol)7.2–7.8 (multiplet)
Thiol (-SH)3.5–4.5 (broad)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.